molecular formula C17H14O3 B094920 2-Oxo-1,2-diphenylethyl acrylate CAS No. 18994-98-4

2-Oxo-1,2-diphenylethyl acrylate

Cat. No.: B094920
CAS No.: 18994-98-4
M. Wt: 266.29 g/mol
InChI Key: MSMAPCFQRXQMRL-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl acrylate is an organic compound with the molecular formula C17H14O3. It is also known by its IUPAC name, 2-oxo-1,2-diphenylethyl prop-2-enoate. This compound is characterized by the presence of a ketone group (2-oxo) and two phenyl groups attached to an ethyl acrylate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxo-1,2-diphenylethyl acrylate can be synthesized through the reaction of benzoin with acryloyl chloride in the presence of a base. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid. The yield of this reaction is reported to be high, around 98% .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2-diphenylethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxo-1,2-diphenylethyl acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-1,2-diphenylethyl acrylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

  • Acrylic acid 1,2-diphenyl-2-oxoethyl ester
  • Acrylic acid α-benzoylbenzyl ester
  • Propenoic acid α-benzoylbenzyl ester

Comparison: 2-Oxo-1,2-diphenylethyl acrylate is unique due to its specific structure, which includes both a ketone group and two phenyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the ketone group makes it more reactive in oxidation and reduction reactions compared to compounds without this functional group .

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-2-15(18)20-17(14-11-7-4-8-12-14)16(19)13-9-5-3-6-10-13/h2-12,17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMAPCFQRXQMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940521
Record name 2-Oxo-1,2-diphenylethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18994-98-4
Record name 2-Propenoic acid, 2-oxo-1,2-diphenylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18994-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2-diphenylethyl acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-1,2-diphenylethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2-diphenylethyl acrylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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